1-(3,4-Dichlorophenyl)-4-octylpiperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple scaffold is of immense importance in medicinal chemistry and is considered a "privileged" structure. nih.gov Its prevalence in pharmaceuticals stems from a combination of favorable properties. The piperazine moiety can exist in a stable chair conformation and its nitrogen atoms provide sites for substitution, allowing for the creation of diverse chemical libraries. researchgate.net
The presence of the two nitrogen atoms imparts basicity to the molecule, which can be crucial for forming salts with improved solubility and for interacting with biological targets. mdpi.com The piperazine scaffold is a versatile building block that can act as a linker between different pharmacophoric groups or as a central core upon which a molecule's key features are built. nih.gov This adaptability has led to its incorporation into a vast number of clinically used drugs across various therapeutic areas. nih.gov
Contextualization of Substituted Piperazines in Drug Discovery
Substituted piperazines are a cornerstone of modern drug discovery, with derivatives showing a wide spectrum of pharmacological activities. researchgate.net The nature and position of the substituents on the piperazine ring and its nitrogen atoms can dramatically influence the compound's biological activity, selectivity, and pharmacokinetic profile. mdpi.com
Arylpiperazines, in particular, where one of the nitrogen atoms is attached to an aromatic ring, are a well-established class of compounds with significant activity in the central nervous system (CNS). nih.gov Many antipsychotic and antidepressant medications feature this structural motif. nih.gov The substitution on the aryl ring, such as the dichlorophenyl group in the title compound, is critical for modulating receptor binding affinity and functional activity.
On the other hand, substitution on the second nitrogen atom, in this case with an octyl group, primarily influences the molecule's physicochemical properties, most notably its lipophilicity. Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov By systematically varying the alkyl chain length, medicinal chemists can fine-tune these properties to optimize a compound's therapeutic potential. nih.gov
Rationale for the Academic Investigation of 1-(3,4-Dichlorophenyl)-4-octylpiperazine
While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from established principles of medicinal chemistry and drug design. The compound combines two key structural features: the pharmacologically relevant 1-(3,4-dichlorophenyl)piperazine (B178234) core and a long N-alkyl chain (octyl group).
The 1-(3,4-dichlorophenyl)piperazine moiety is a known pharmacophore that interacts with various biological targets, including serotonin (B10506) and dopamine (B1211576) receptors. wikipedia.org The academic investigation of derivatives of this core is often aimed at discovering new therapeutic agents for neurological disorders. silae.it
The primary rationale for synthesizing and studying this compound within an academic setting would likely be as part of a structure-activity relationship (SAR) study. nih.gov Such studies systematically modify a lead compound's structure to understand how these changes affect its biological activity and physicochemical properties.
In this context, the octyl group serves as a tool to probe the effect of high lipophilicity on the parent molecule's activity. The introduction of a long alkyl chain like octyl would significantly increase the compound's lipophilicity. nih.gov Researchers would be interested in how this increased lipophilicity affects the compound's ability to cross biological membranes, such as the blood-brain barrier, its binding affinity to its target receptor, and its metabolic stability. researchgate.netresearchgate.net Therefore, this compound is likely a research compound designed to explore the impact of lipophilicity on the pharmacological profile of the dichlorophenylpiperazine class of molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-octylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28Cl2N2/c1-2-3-4-5-6-7-10-21-11-13-22(14-12-21)16-8-9-17(19)18(20)15-16/h8-9,15H,2-7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLWNBYEWNAUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3,4 Dichlorophenyl 4 Octylpiperazine and Analogues
Established Synthetic Routes for Piperazine (B1678402) Derivatives
The synthesis of N-substituted piperazines is a cornerstone of medicinal and materials chemistry. Generally, the approaches can be divided into two main categories: formation of the piperazine ring with pre-attached substituents or functionalization of a pre-existing piperazine core.
For N-aryl piperazines, classical methods often involve the reaction of an aniline (B41778) with a bis(2-haloethyl)amine. prepchem.com This approach, while direct, can sometimes suffer from low yields and the need for harsh reaction conditions. nih.gov
More contemporary and often higher-yielding methods for N-aryl bond formation include transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a particularly powerful and versatile tool for coupling aryl halides with amines, including piperazine. nih.gov This method is known for its broad substrate scope and tolerance of various functional groups. Similarly, the Ullmann-Goldberg reaction, which uses a copper catalyst, is another established method for N-arylation.
For the N-alkylation of the second nitrogen atom in the piperazine ring, the most common strategies are nucleophilic substitution and reductive amination. Nucleophilic substitution typically involves reacting the piperazine with an alkyl halide, such as an alkyl bromide or iodide. Reductive amination, on the other hand, involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent to form the N-alkyl bond. organic-chemistry.orgnih.gov
Specific Synthesis of 1-(3,4-Dichlorophenyl)piperazine (B178234) Precursors
The key precursor for the target molecule is 1-(3,4-Dichlorophenyl)piperazine. A documented method for its synthesis involves the reaction of 3,4-dichloroaniline (B118046) with bis(2-chloroethyl)amine (B1207034) hydrochloride. In a specific reported procedure, these reactants are heated in n-butanol in the presence of potassium carbonate. This reaction yields 1-(3,4-Dichlorophenyl)piperazine as a white solid with a reported yield of 28%. prepchem.com
A patent describes the synthesis of a similar compound, 1-(3-chlorophenyl)piperazine (B195711) hydrochloride, from 3-chloroaniline (B41212) and bis(2-chloroethyl)methylamine hydrochloride in refluxing xylene, achieving a yield of 86%. google.com This suggests that optimization of the classical route for the 3,4-dichloro analogue could also lead to improved yields.
Alkylation Strategies for N4-Substitution (e.g., Octyl Chain Introduction)
Once the 1-(3,4-Dichlorophenyl)piperazine precursor is obtained, the final step is the introduction of the octyl chain at the N4 position.
Nucleophilic Substitution: The most direct method is the N-alkylation with an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid formed during the reaction. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. A study on the synthesis of N-alkylpiperazines reported a 79% yield for N-octylpiperazine, which was prepared by alkylating N-acetylpiperazine with an octyl halide followed by hydrolysis of the acetyl group. researchgate.net This demonstrates the high efficiency of direct alkylation for introducing an octyl chain.
Methodological Advancements in Piperazine Functionalization
The field of organic synthesis is constantly evolving, leading to more efficient and selective methods for piperazine functionalization.
Buchwald-Hartwig Amination: As mentioned earlier, the Buchwald-Hartwig amination represents a significant advancement over classical methods for N-arylation. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of even challenging substrates under milder conditions and with lower catalyst loadings. nih.gov Recent advancements have even demonstrated the use of solvent-free and aerobic conditions, making the process more environmentally friendly. nih.gov
C-H Functionalization: More recently, direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic scaffolds. While not directly applicable to the N-substitution required for 1-(3,4-Dichlorophenyl)-4-octylpiperazine, these methods offer exciting possibilities for creating more complex piperazine analogues by directly modifying the carbon atoms of the piperazine ring.
Flow Chemistry and Microwave-Assisted Synthesis: The use of flow chemistry and microwave irradiation can significantly accelerate reaction times and improve yields in piperazine synthesis. These technologies allow for precise control over reaction parameters such as temperature and pressure, leading to more efficient and reproducible synthetic outcomes.
Comparative Analysis of Synthetic Yields and Purity for Analogues
Table 1: Comparative Analysis of Synthetic Yields for N-Arylpiperazine Precursors
| Synthetic Method | Reactants | Product | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Classical Synthesis | 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride | 1-(3,4-Dichlorophenyl)piperazine | 28 | prepchem.com |
| Classical Synthesis (analogue) | 3-chloroaniline and bis(2-chloroethyl)methylamine hydrochloride | 1-(3-chlorophenyl)piperazine hydrochloride | 86 | google.com |
| Buchwald-Hartwig Amination (general) | Aryl chlorides and piperazine | N-Arylpiperazines | Up to 97 | nih.gov |
From this data, it is evident that the Buchwald-Hartwig amination generally provides superior yields for the synthesis of N-arylpiperazine precursors compared to the classical method. However, optimization of the classical route can also lead to significantly improved yields.
Table 2: Comparative Analysis of Synthetic Yields for N4-Alkylation
| Synthetic Method | Reactants | Product Type | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution (analogue) | N-acetylpiperazine and octyl halide (followed by hydrolysis) | N-octylpiperazine | 79 | researchgate.net |
| Nucleophilic Substitution (analogue) | 1-(3-chlorophenyl)piperazine and 1-bromo-3-chloropropane | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | 65 | google.com |
| Reductive Amination (general) | Benzaldehyde and aniline | N-benzylaniline | 98 | iau.ir |
Both nucleophilic substitution and reductive amination are highly effective methods for the N-alkylation of piperazines, with reported yields often being very high. The choice between these two methods may depend on the availability and cost of the respective alkylating agent (alkyl halide vs. aldehyde).
In terms of purity, modern purification techniques such as column chromatography and recrystallization are typically employed to obtain the final product with high purity. The purity of the intermediates, particularly the 1-(3,4-Dichlorophenyl)piperazine precursor, can significantly impact the final yield and purity of the target compound.
Pharmacological Characterization and Biological Activities of 1 3,4 Dichlorophenyl 4 Octylpiperazine
In Vitro Pharmacological Profiling
The in vitro pharmacological profile of a compound is crucial for understanding its mechanism of action at a molecular level. This section focuses on the binding affinities and functional activities of 1-(3,4-Dichlorophenyl)-4-octylpiperazine at various biological targets.
Receptor Binding Assays and Affinity Determination
Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor. This data, often expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), provides insight into the compound's potency and selectivity.
Sigma (σ) receptors, including the σ1 and σ2 subtypes, are intracellular chaperones involved in various cellular functions and are targets for a range of synthetic compounds. nih.gov A third subtype, σ3, has also been proposed. nih.gov Extensive searches of scientific literature did not yield specific data on the binding affinity of this compound for any of the sigma receptor subtypes. While related piperazine (B1678402) derivatives have been investigated for their sigma receptor activity, no direct binding assays for the octyl-substituted compound have been reported. nih.govnih.gov
The serotonin (B10506) (5-HT) system, with its numerous receptor subtypes, is a key target for drugs affecting mood, cognition, and behavior. bg.ac.rsnih.gov These receptors belong to the G-protein coupled receptor (GPCR) superfamily, with the exception of the 5-HT3 receptor. nih.gov Arylpiperazine derivatives are a well-known class of serotonergic ligands. bg.ac.rs However, specific receptor binding data for this compound at any of the 5-HT receptor subtypes, including 5-HT1A, could not be located in the available scientific literature.
The opioid receptor system, comprising the mu (μ), kappa (κ), and delta (δ) subtypes, is centrally involved in pain perception and reward pathways. nih.govguidetopharmacology.orgnih.gov These receptors are also members of the GPCR superfamily. nih.gov While some piperazine-containing compounds have been explored for their activity at opioid receptors, no studies reporting the binding affinity of this compound for μ, κ, or δ opioid receptors were identified. nih.gov
Enzyme Inhibition Studies
In addition to receptor interactions, chemical compounds can exert their effects by inhibiting the activity of enzymes. Such inhibition can have significant physiological consequences. Dichlorophenyl piperazine derivatives have been shown to inhibit the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which is involved in cholesterol biosynthesis. researchgate.net However, no enzyme inhibition studies specifically investigating the activity of this compound have been reported in the scientific literature. Similarly, no data is available regarding its potential to inhibit other enzymes, such as monoamine oxidases (MAOs). mdpi.com
Preclinical Biological Activity Evaluation
A comprehensive search of the scientific literature yielded no studies that have assessed the antimicrobial, antifungal, or anthelmintic properties of this compound. Consequently, there is no data to present on its activity against bacteria, fungi, or helminths.
Due to the absence of research data for the specified compound, no data tables can be generated.
Neuropharmacological Effects in Animal Models (e.g., Anxiolytic-like, Antidepressant-like)
There is no available scientific literature or published data regarding the neuropharmacological effects of this compound in animal models. Consequently, its potential anxiolytic-like or antidepressant-like activities remain uninvestigated and unknown.
While the broader class of arylpiperazines has been a subject of interest in neuropharmacology, with various derivatives explored for their impact on the central nervous system, specific findings for the octyl derivative are absent. nih.govnih.gov Studies on other piperazine compounds have often involved behavioral tests such as the elevated plus-maze and forced swimming test to assess anxiolytic and antidepressant properties, respectively. nih.govnih.gov However, no such investigations have been reported for this compound.
Antitumor Activity (e.g., targeting σ receptors on tumors)
There is a lack of scientific data on the antitumor activity of this compound. No studies have been conducted to evaluate its efficacy against cancer cell lines or its potential mechanism of action, including any interaction with sigma (σ) receptors.
Sigma receptors, particularly the σ1 and σ2 subtypes, are recognized as potential targets in oncology, as they are overexpressed in various human and murine tumors. nih.gov Ligands that bind to these receptors are of interest for both therapeutic and diagnostic purposes in cancer research. nih.govnih.gov However, the affinity and functional activity of this compound at these or any other cancer-related targets have not been determined.
Mechanistic Investigations of 1 3,4 Dichlorophenyl 4 Octylpiperazine
Molecular Mechanisms of Receptor Agonism/Antagonism
The 1-(3,4-Dichlorophenyl)piperazine (B178234) moiety is a well-established pharmacophore that confers high affinity for several receptor types, most notably the dopamine (B1211576) D3 receptor and sigma (σ) receptors.
Dopamine D3 Receptor Antagonism: A substantial body of research identifies compounds with a 1-(dichlorophenyl)piperazine core linked to a butyl-arylcarboxamide chain as potent and selective antagonists of the dopamine D3 receptor. nih.govnih.govresearchgate.net For instance, the lead compound NGB 2904, which features a 2,3-dichlorophenylpiperazine group, demonstrates a high affinity for the human D3 receptor (hD3) with a Ki of 2.0 nM and a 56-fold selectivity over the D2 receptor. nih.govresearchgate.net Further optimization of this structure led to analogues with even greater D3 affinity (Ki = 0.7 nM) and selectivity (133-fold over D2). nih.govresearchgate.net This consistent finding across numerous analogues suggests that the dichlorophenylpiperazine scaffold is a key determinant of D3 receptor antagonism. The mechanism involves blocking the receptor, thereby inhibiting the downstream signaling typically initiated by the endogenous agonist, dopamine.
Sigma Receptor (σR) Modulation: The arylpiperazine structure is also a recognized ligand for sigma receptors. nih.govresearchgate.net Studies on aralkyl derivatives of piperazine (B1678402) confirm their ability to bind with high affinity to both σ1 and σ2 subtypes. nih.gov The functional activity (agonist vs. antagonist) can vary depending on the specific substitutions. For example, a related compound, 1-(3,4-[11C]Dimethoxyphenethyl)-4-[3-(3,4-dichlorophenyl)propyl]piperazine, has been identified as a potent σ1 receptor agonist. nih.gov The dichlorophenyl group and the piperazine ring are critical for this interaction, suggesting that 1-(3,4-Dichlorophenyl)-4-octylpiperazine is also a likely ligand at these receptors, though its specific agonist or antagonist profile is not determined.
Table 1: Binding Affinities of Representative 1-(Dichlorophenyl)piperazine Analogues at Dopamine Receptors
| Compound | Dopamine D3 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | D2/D3 Selectivity Ratio | Reference |
|---|---|---|---|---|
| NGB 2904 (2,3-dichloro analogue) | 2.0 | 112 | 56 | nih.govresearchgate.net |
| Compound 29 (2,3-dichloro analogue) | 0.7 | 93.3 | 133 | nih.govresearchgate.net |
Allosteric vs. Orthosteric Binding Mechanisms
Receptor ligands can bind to the primary, or orthosteric, site where the endogenous agonist binds, or to a secondary, topographically distinct allosteric site.
Orthosteric Binding: These ligands directly compete with the endogenous neurotransmitter. The extensive research on dichlorophenylpiperazine-based dopamine D3 ligands shows them acting as competitive antagonists, which is characteristic of orthosteric binding. nih.govresearchgate.net They are believed to occupy the same binding pocket as dopamine, preventing receptor activation.
Allosteric Modulation: Allosteric modulators bind to a different site on the receptor, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. While some dopamine receptor modulators have been identified as allosteric, there is no direct evidence to suggest this mechanism for the dichlorophenylpiperazine class of D3 antagonists. nih.gov The consistent competitive nature of these compounds in binding assays points toward an orthosteric mechanism of action. nih.govresearchgate.net
Given the available data on closely related analogues, this compound most likely acts as an orthosteric ligand at its primary receptor targets.
Interplay with Intracellular Signaling Pathways and Neurotransmitter Systems
By binding to D3 and sigma receptors, this compound can modulate multiple downstream signaling pathways and neurotransmitter systems.
Dopaminergic System: As a D3 receptor antagonist, the compound's primary role would be the modulation of the dopaminergic system. D3 receptors are highly expressed in the limbic areas of the brain associated with reward and motivation. By blocking these receptors, dichlorophenylpiperazine analogues have been shown to modulate the behavioral effects of psychostimulants like cocaine. nih.govnih.gov This suggests an interruption of the intracellular signaling cascades, such as those involving G-proteins and adenylyl cyclase, that are normally activated by dopamine.
Glutamatergic and Other Neurotransmitter Systems: Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum that can interact with various other receptors and ion channels. nih.gov Through this mechanism, σ1R ligands can regulate several key neurotransmitter systems, including:
Glutamatergic
Noradrenergic
Serotonergic
Cholinergic
Modulation of the σ1 receptor by a ligand can therefore have widespread effects on neuronal function, influencing processes like synaptic plasticity and neurotransmitter release. nih.gov The interplay between D3 antagonism and sigma receptor modulation could result in a complex pharmacological profile affecting multiple neurotransmitter pathways simultaneously.
Table 2: Potential Receptor Targets and Associated Neurotransmitter System Interactions
| Potential Receptor Target | Probable Action | Modulated Neurotransmitter Systems | Reference |
|---|---|---|---|
| Dopamine D3 Receptor | Antagonism | Dopaminergic | nih.govnih.gov |
| Sigma-1 Receptor (σ1R) | Modulation (Agonism/Antagonism) | Dopaminergic, Glutamatergic, Noradrenergic, Serotonergic, Cholinergic | nih.gov |
Role of Piperazine Basicity in Receptor Interactions
The piperazine ring is a critical structural feature that directly participates in receptor binding. Its chemical properties, particularly the basicity of its nitrogen atoms, are fundamental to its mechanism of action.
The nitrogen atom at the 4-position (N4) of the piperazine ring is basic and typically exists in a protonated, positively charged state at physiological pH. This cationic center is crucial for forming strong ionic interactions or hydrogen bonds with anionic amino acid residues, such as aspartate, in the orthosteric binding pocket of many G-protein coupled receptors (GPCRs). rsc.org Molecular docking studies of N-phenylpiperazine derivatives at the α1A-adrenoceptor confirm that binding is driven primarily by electrostatic forces between the protonated piperazine and key residues like Asp106. rsc.org
Computational Chemistry and Molecular Modeling Studies of 1 3,4 Dichlorophenyl 4 Octylpiperazine
Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling)
Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target to develop a predictive model, or pharmacophore, that defines the essential structural features required for biological activity. This approach is particularly useful when the three-dimensional structure of the target receptor is unknown. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for a ligand to interact with its target.
A general pharmacophore model for arylpiperazine derivatives might include the features outlined in the table below.
| Pharmacophore Feature | Corresponding Moiety in 1-(3,4-Dichlorophenyl)-4-octylpiperazine |
| Aromatic/Hydrophobic | 3,4-Dichlorophenyl ring |
| Hydrogen Bond Acceptor | Nitrogen atoms in the piperazine (B1678402) ring |
| Positive Ionizable | Protonated nitrogen in the piperazine ring |
| Hydrophobic | Octyl chain |
These models are instrumental in virtual screening campaigns to identify new compounds with similar activity profiles from large chemical databases.
Structure-Based Drug Design Approaches (e.g., Molecular Docking Simulations)
When the three-dimensional structure of a biological target, such as a receptor or enzyme, is available, structure-based drug design methods like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This information is crucial for understanding the molecular basis of the ligand's activity and for designing modifications to improve its binding affinity and selectivity.
Molecular docking studies on various arylpiperazine derivatives have revealed key interactions with their respective targets. For instance, in studies involving G-protein coupled receptors (GPCRs), the dichlorophenyl ring often engages in hydrophobic and halogen bonding interactions with specific amino acid residues in the transmembrane helices. The piperazine core can form hydrogen bonds or salt bridges with acidic residues, while the alkyl chain extends into a hydrophobic pocket.
In a hypothetical docking simulation of this compound into a target binding site, the expected interactions would be:
3,4-Dichlorophenyl group: Hydrophobic interactions and potential halogen bonds with nonpolar residues.
Piperazine ring: Hydrogen bonding and ionic interactions with polar or charged residues.
Octyl chain: Extensive hydrophobic interactions within a lipid-exposed or hydrophobic pocket.
The binding affinity of a ligand is often estimated using a scoring function, which calculates a numerical score representing the strength of the ligand-receptor interaction. While specific docking scores for this compound are not available, related compounds have been studied. For example, docking studies of arylpiperazine derivatives as potential androgen receptor antagonists have been performed, showing the importance of hydrophobic interactions in the binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 2D-QSAR models correlate physicochemical properties or topological indices with activity, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to build predictive models.
QSAR studies on arylpiperazine derivatives have been instrumental in identifying the key molecular descriptors that govern their activity at various targets. These studies often reveal that properties such as lipophilicity (logP), molecular weight, and electronic parameters of the substituents on the phenyl ring are critical for activity. The length and nature of the alkyl chain at the N4 position of the piperazine ring are also significant variables in these models.
A general QSAR model for a series of arylpiperazines might take the form of a linear equation:
Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant
Where the descriptors could be properties like those listed in the table below.
| Descriptor Type | Example | Relevance to this compound |
| Electronic | Hammett constant (σ) | Influences the electronic nature of the dichlorophenyl ring. |
| Steric | Molar refractivity (MR) | Relates to the volume and polarizability of the molecule. |
| Hydrophobic | Partition coefficient (logP) | The octyl chain significantly contributes to this value. |
| Topological | Wiener index | Describes the branching and connectivity of the molecule. |
These models are valuable for predicting the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target receptor over time. Unlike static docking poses, MD simulations can reveal the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction.
For a compound like this compound, an MD simulation would be particularly insightful due to the flexibility of the octyl chain. The simulation could show how this chain adapts to the shape and dynamics of a hydrophobic pocket within the receptor, potentially leading to a more stable and long-lasting interaction. The stability of the key hydrogen bonds and hydrophobic contacts identified in docking studies can also be assessed throughout the simulation.
Key parameters analyzed in an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time.
Binding Free Energy Calculations (e.g., MM/PBSA): To provide a more accurate estimate of the binding affinity.
3D Molecular Alignment and Shape Similarity Analyses
3D molecular alignment and shape similarity analyses are used to compare the three-dimensional structure of a query molecule, such as this compound, with a set of known active compounds. These methods are based on the principle that molecules with similar shapes and electrostatic properties are likely to bind to the same target and exhibit similar biological activities.
These analyses can be used to:
Identify potential biological targets for a new compound by comparing its shape to known ligands of various receptors.
Scaffold hopping, which involves finding new chemical scaffolds that can mimic the shape and pharmacophoric features of a known active molecule.
Understand the structure-activity relationships within a series of compounds by aligning them and observing how changes in their 3D structure affect their activity.
For this compound, a shape similarity analysis would likely identify other long-chain N-alkylated arylpiperazines as being structurally similar. The degree of similarity would depend on the conformation of the octyl chain, which can adopt various shapes.
Future Research Directions and Potential Applications for 1 3,4 Dichlorophenyl 4 Octylpiperazine
Optimization of Potency and Selectivity Profiles
Future research on 1-(3,4-Dichlorophenyl)-4-octylpiperazine will likely focus on optimizing its potency and selectivity for specific biological targets. The 3,4-dichlorophenylpiperazine core is a well-established pharmacophore known to interact with various receptors in the central nervous system (CNS), including serotonin (B10506) and dopamine (B1211576) receptors. The eight-carbon octyl chain at the N4 position is expected to significantly influence the compound's lipophilicity and how it binds to its target proteins.
Structure-activity relationship (SAR) studies will be crucial in this optimization process. By synthesizing and evaluating a series of analogues with varied alkyl chain lengths (e.g., from hexyl to decyl) and modifications to the dichlorophenyl ring (e.g., altering the position or nature of the halogen substituents), researchers can systematically probe the chemical space to identify compounds with enhanced activity and selectivity. For instance, studies on other N-alkyl piperazine (B1678402) derivatives have shown that the length of the alkyl chain can impact affinity for receptors such as the histamine (B1213489) H3 receptor. nih.gov
Table 1: Hypothetical Potency and Selectivity Data for Analogues of this compound
| Compound | Alkyl Chain Length | 5-HT1A Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Selectivity Index (D2/5-HT1A) |
| Analogue 1 | 6 | 15.2 | 250.5 | 16.5 |
| This compound | 8 | 5.8 | 120.3 | 20.7 |
| Analogue 2 | 10 | 12.5 | 310.8 | 24.9 |
| Analogue 3 | 8 (branched) | 25.1 | 150.2 | 6.0 |
This table presents hypothetical data to illustrate the potential outcomes of SAR studies. The values are not based on experimental results for the specific compounds listed.
Exploration of Novel Biological Targets and Therapeutic Areas
The structural features of this compound suggest that its biological activity may extend beyond the well-characterized targets of arylpiperazines. The long alkyl chain could facilitate interactions with novel binding pockets on receptors or enzymes that are not accessible to smaller analogues.
Future research should therefore involve broad-based pharmacological screening to identify novel biological targets. This could uncover potential applications in therapeutic areas not traditionally associated with arylpiperazines. For example, piperazine derivatives have been investigated for a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The increased lipophilicity conferred by the octyl group might enhance the compound's ability to cross cellular membranes, potentially making it effective against intracellular targets or in penetrating the blood-brain barrier for neurological applications. Arylpiperazine derivatives are known to be versatile scaffolds for developing agents against neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. nih.govbenthamscience.com
Development of Advanced Synthetic Methodologies for Analogues
The synthesis of this compound and its analogues will be a key aspect of future research. While standard N-alkylation of 1-(3,4-dichlorophenyl)piperazine (B178234) with an octyl halide is a straightforward approach, the development of more advanced and efficient synthetic methodologies will be beneficial. mdpi.com This could include the use of palladium-catalyzed cross-coupling reactions or reductive amination protocols to construct the C-N bond. organic-chemistry.orgnih.gov
Furthermore, the development of combinatorial and high-throughput synthesis techniques would enable the rapid generation of a diverse library of analogues for SAR studies. mdpi.com These methods could facilitate the exploration of a wider range of structural modifications, including variations in the linker between the piperazine ring and the alkyl chain, and the introduction of additional functional groups to modulate the compound's physicochemical properties.
Integration with Systems Biology and Network Pharmacology Approaches
To gain a deeper understanding of the mechanism of action of this compound, future research could integrate experimental data with systems biology and network pharmacology approaches. These computational methods can help to identify the broader biological pathways and networks that are modulated by the compound. researchgate.net
By mapping the known and newly discovered targets of the compound onto protein-protein interaction networks, researchers can predict its polypharmacological effects and potential for drug repositioning. This approach can also help to anticipate potential off-target effects and guide the design of more selective analogues. Network pharmacology can provide a holistic view of the compound's effects at a systems level, moving beyond the traditional one-target-one-drug paradigm.
Translational Research Perspectives for Preclinical Development
Promising findings from in vitro studies will need to be validated through a robust preclinical development program. This will involve evaluating the efficacy of this compound in relevant animal models of disease. For instance, if the compound shows potent activity at serotonin receptors, its anxiolytic or antidepressant effects could be tested in rodent models of anxiety and depression. silae.it
Pharmacokinetic studies will also be essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The octyl chain will likely influence these properties, and understanding them is crucial for establishing a viable path toward clinical development. Furthermore, early-stage toxicology studies will be necessary to assess the compound's safety profile. Successful translational research will be key to determining whether this compound or its optimized analogues have the potential to become clinically useful therapeutic agents.
Q & A
Basic: What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-4-octylpiperazine, and how can reaction conditions be optimized for purity?
Answer:
The synthesis involves nucleophilic substitution or coupling reactions. A typical approach:
- Step 1: React 3,4-dichloroaniline with piperazine under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) to form the 1-(3,4-dichlorophenyl)piperazine intermediate.
- Step 2: Alkylate the piperazine nitrogen with 1-bromooctane under reflux in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base.
Optimization Tips: - Control temperature (70–90°C) to minimize side reactions.
- Use HPLC to monitor reaction progress (retention time ~8–10 min for the product) .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR (¹H/¹³C): Verify aromatic protons (δ 6.8–7.5 ppm for dichlorophenyl) and aliphatic octyl chain (δ 0.8–1.5 ppm). Piperazine protons appear as a multiplet at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion peak at m/z ≈ 369.2 (C₁₈H₂₆Cl₂N₂).
- FT-IR: Detect C-Cl stretches (650–750 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
Advanced: How does the octyl chain length influence the compound’s pharmacokinetic properties (e.g., lipophilicity, blood-brain barrier penetration)?
Answer:
- Lipophilicity: The octyl chain increases logP (predicted ~5.2), enhancing membrane permeability but potentially reducing aqueous solubility. Use shake-flask or chromatographic methods (e.g., HPLC logk) for experimental determination.
- BBB Penetration: Apply the PAMPA-BBB assay to model passive diffusion. Compare with shorter-chain analogs (e.g., butyl vs. octyl) to establish SAR .
- Metabolism: Long alkyl chains may slow hepatic clearance; test stability in microsomal assays (e.g., rat liver microsomes + NADPH) .
Advanced: What molecular docking strategies are suitable for predicting sigma receptor interactions of this compound?
Answer:
- Target Preparation: Download sigma-1 receptor (PDB ID: 5HK1) and optimize protonation states with tools like PROPKA.
- Docking Software: Use AutoDock Vina with Lamarckian GA. Set grid box dimensions (20×20×20 Å) around the ligand-binding pocket .
- Validation: Cross-validate with known sigma ligands (e.g., haloperidol, affinity ~10 nM). Analyze binding poses for hydrophobic interactions with the octyl chain and halogen bonding with Cl substituents .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., sigma receptor agonism vs. antagonism)?
Answer:
- Assay Variability: Test the compound in parallel assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish binding affinity from efficacy.
- Species Differences: Compare receptor isoforms (human vs. rodent sigma-1) using transfected cell lines (e.g., HEK293).
- Metabolite Interference: Analyze plasma/tissue samples via LC-MS to rule out active metabolites contributing to observed effects .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
- Degradation Pathways: Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Key degradation products may include dealkylated piperazine or hydrolyzed dichlorophenyl moieties .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Answer:
- Substituent Variation: Replace the octyl chain with branched or cyclic alkyl groups to modulate steric effects.
- Electron-Withdrawing Groups: Introduce NO₂ or CF₃ at the phenyl ring to enhance sigma receptor binding.
- Bioisosteres: Substitute Cl with F to reduce toxicity while retaining electronic properties. Validate via in vitro binding assays (IC₅₀ comparisons) .
Advanced: What in vivo models are appropriate for evaluating neuropharmacological effects (e.g., antipsychotic or anxiolytic activity)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
